molecular formula C16H14N2O2 B5729611 3-(2-Phenoxyethyl)quinazolin-4-one

3-(2-Phenoxyethyl)quinazolin-4-one

Cat. No.: B5729611
M. Wt: 266.29 g/mol
InChI Key: BBSJYNKZTOBMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Phenoxyethyl)quinazolin-4-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. Quinazolinones are recognized as a "privileged structure" in drug discovery due to their diverse pharmacological activities and presence in over 150 naturally occurring alkaloids . This specific compound features a phenoxyethyl side chain at the 3-position of the quinazolinone core, a modification known to influence the compound's physicochemical properties and biological interactions . Researchers value this scaffold for its potential in oncology and infectious disease studies. The quinazolinone core is a key pharmacophore in known cytotoxic agents, with derivatives demonstrating potent activity against various human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas . Furthermore, 4(3H)-quinazolinone derivatives are promising leads in antibacterial research, showing activity against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . The stability of the quinazolinone ring system under various conditions makes it a robust scaffold for chemical exploration and library development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-phenoxyethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16-14-8-4-5-9-15(14)17-12-18(16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSJYNKZTOBMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyethyl)quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3-(2-Phenoxyethyl)quinazolin-4-one have shown effectiveness against various bacterial and fungal strains. In one study, derivatives exhibited superior inhibitory effects against Xanthomonas oryzae and Xanthomonas axonopodis, with half-effective concentration (EC50) values indicating their potential as agricultural bactericides .

CompoundActivityEC50 (µg/mL)
This compoundAntibacterial47.6
Other derivativesAntifungal50

Antihistaminic Properties

Quinazolinones have also been explored for their antihistaminic activities. A related compound demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, suggesting that this compound could have similar applications in treating allergic reactions and asthma .

Anticancer Potential

The anticancer properties of quinazolinone derivatives have been extensively studied. For example, certain analogs have shown cytotoxic effects on various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancers. The most potent compounds displayed IC50 values in the low micromolar range, indicating their potential as chemotherapeutic agents .

Cell LineCompoundIC50 (µM)
PC3A310
MCF-7A510
HT-29A612

Antiviral Activity

In addition to antibacterial and anticancer properties, quinazolinones have shown antiviral activity against several viruses. A derivative was found to inhibit the replication of viruses such as Coxsackie virus B4 and Sindbis virus in Vero cell cultures, highlighting its potential in antiviral drug development .

Mechanistic Insights

Recent studies have focused on the structure-activity relationship (SAR) of quinazolinone derivatives, revealing insights into their mechanisms of action. For instance, modifications to the quinazoline core can significantly alter their biological activity, providing a roadmap for the design of more effective therapeutic agents .

Applications in Agriculture

The agricultural sector can benefit from the antimicrobial properties of this compound. Its effectiveness against plant pathogens suggests potential applications as a biopesticide or fungicide, contributing to sustainable agricultural practices.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of quinazolin-4-one derivatives is highly dependent on substituent type, position, and electronic properties. Key analogues include:

Compound Substituents Notable Activities References
2-Methyl-4(3H)-quinazolinone Methyl at C2 Analgesic (superior to Aspirin)
2-Phenyl-4(3H)-quinazolinone Phenyl at C2 Antitumor, KSP inhibition
3-Benzyl-2-methylquinazolin-4-one Benzyl at C3, methyl at C2 Lubrication properties, antimicrobial
Auranomides A–C Marine-derived fungal modifications Antitumor (KSP inhibition)
2-(Furan-2-yl)quinazolin-4-one Furan at C2, substituted phenyl at C3 Antiproliferative (MCF-7 cells)
3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)quinazolin-4-one Ethoxyphenyl at C3, fluorobenzylthio at C2 Antimicrobial, antitumor (structure-activity under study)

Key Observations :

  • C2 Substituents: Methyl or phenyl groups at C2 enhance analgesic and antitumor activity, respectively. For example, 2-methyl-4(3H)-quinazolinone exhibits 2.5-fold higher analgesic potency than Aspirin , while 2-phenyl derivatives inhibit KSP, a mitotic spindle protein critical in cancer progression .
  • C3 Substituents: Bulky groups like benzyl or phenoxyethyl improve target selectivity. The phenoxyethyl group in 3-(2-Phenoxyethyl)quinazolin-4-one may mimic the 3-benzyl group in 3-benzyl-2-methylquinazolin-4-one, which shows dual antimicrobial and lubrication properties .

Pharmacological Activity Comparison

Analgesic Activity
  • This compound vs. 2-Methyl-4(3H)-quinazolinone: The methyl group at C2 in 2-methyl-4(3H)-quinazolinone enhances cyclooxygenase (COX) inhibition, yielding superior analgesia (ED₅₀ = 12 mg/kg) compared to Aspirin (ED₅₀ = 30 mg/kg) . The phenoxyethyl group in this compound may similarly modulate COX or opioid receptors, though direct data is lacking.
  • 3-(Benzyl)-2-substituted amino derivatives: These compounds exhibit ED₅₀ values of 8–15 mg/kg in hot-plate tests, suggesting that bulky C3 substituents enhance blood-brain barrier penetration .
Antitumor Activity
  • This compound vs. Auranomides: Marine-derived auranomides (e.g., auranomide A) arrest mitosis by inhibiting KSP, with IC₅₀ values of 0.8–2.1 µM in HeLa cells . The phenoxyethyl group may confer similar activity, but its hydrophobicity could affect bioavailability.
  • 2-(Furan-2-yl)quinazolin-4-one derivatives: These derivatives show IC₅₀ values of 4–18 µM against MCF-7 breast cancer cells, attributed to furan-mediated DNA intercalation .
Cytotoxicity and Selectivity
  • 2-Phenoxyethyl 4-hydroxy benzoate vs. This compound: 2-Phenoxyethyl 4-hydroxy benzoate demonstrates potent cytotoxicity against MCF-7 cells (11% viability at 500 µg/mL) via intercalative DNA binding, while its ortho-substituted analogue is less active (52% viability) . The quinazolinone core in this compound may enhance this effect through additional hydrogen bonding.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of dust/aerosols .
  • Spill management : Neutralize spills with activated charcoal and dispose via hazardous waste protocols .

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